molecular formula C10H19N3S B13953355 4-ethyl-N-(prop-2-en-1-yl)piperazine-1-carbothioamide

4-ethyl-N-(prop-2-en-1-yl)piperazine-1-carbothioamide

Cat. No.: B13953355
M. Wt: 213.35 g/mol
InChI Key: NHHJTWJXSQEOQX-UHFFFAOYSA-N
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Description

1-PIPERAZINECARBOTHIOAMIDE, 4-ETHYL-N-2-PROPENYL- is a chemical compound with the molecular formula C10H19N3S and a molecular weight of 213.34296 . This compound is known for its unique structure, which includes a piperazine ring substituted with ethyl and propenyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-PIPERAZINECARBOTHIOAMIDE, 4-ETHYL-N-2-PROPENYL- involves several steps. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-PIPERAZINECARBOTHIOAMIDE, 4-ETHYL-N-2-PROPENYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

1-PIPERAZINECARBOTHIOAMIDE, 4-ETHYL-N-2-PROPENYL- can be compared with other similar compounds, such as:

These similar compounds share some chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their structures.

Properties

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

4-ethyl-N-prop-2-enylpiperazine-1-carbothioamide

InChI

InChI=1S/C10H19N3S/c1-3-5-11-10(14)13-8-6-12(4-2)7-9-13/h3H,1,4-9H2,2H3,(H,11,14)

InChI Key

NHHJTWJXSQEOQX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=S)NCC=C

Origin of Product

United States

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